molecular formula C20H22ClN3O3S B14104413 N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14104413
M. Wt: 419.9 g/mol
InChI Key: FYRCICINAFHQKY-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core, a bicyclic heteroaromatic system fused with thiophene and pyrimidine rings. Key structural elements include:

  • 3-(3-methylbutyl) substituent: A branched alkyl chain at position 3, enhancing lipophilicity.
  • Acetamide linkage: Connected via a methylene bridge to the thienopyrimidine core.
  • Aryl substituents: The phenyl ring in the acetamide moiety is substituted with 3-chloro and 2-methyl groups, influencing steric and electronic properties.

Below, we compare it with structurally related analogs.

Properties

Molecular Formula

C20H22ClN3O3S

Molecular Weight

419.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C20H22ClN3O3S/c1-12(2)7-9-23-19(26)18-16(8-10-28-18)24(20(23)27)11-17(25)22-15-6-4-5-14(21)13(15)3/h4-6,8,10,12H,7,9,11H2,1-3H3,(H,22,25)

InChI Key

FYRCICINAFHQKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(C)C)SC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the acetamide group and the 3-chloro-2-methylphenyl moiety. Common reagents used in these reactions include chlorinating agents, amines, and various solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Thieno[3,2-d]pyrimidine Cores
Compound Name & Structure Core Structure Substituents & Functional Groups Melting Point (°C) Key Data/Activity (Source)
Target Compound : N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide Thieno[3,2-d]pyrimidine 3-(3-methylbutyl), 2,4-dioxo, 3-chloro-2-methylphenylacetamide N/A No direct data provided in evidence.
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydrothieno[3,2-d]pyrimidin-4-yl)acetamide Tetrahydrothieno[3,2-d]pyrimidine 7-methyl, phenylamino, acetamide 143–145 IR: 1,730 cm⁻¹ (C=O); NMR confirms aliphatic CH₂ and aromatic protons. Yield: 73% .
N-(2,5-dichlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenethylamino)ethyl)thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide Thieno[3,2-d]pyrimidine 2,5-dichlorophenyl, phenethylamino, 2,4-dioxo N/A Molecular weight: ~570 g/mol (estimated). ChemSpider ID: 912886-39-6 .
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidinone 4-methyl-6-oxo, thioether linkage, 2,3-dichlorophenyl 230 1H NMR confirms NH and CH₃ groups. Elemental analysis: C, 45.29%; N, 12.23% .

Key Observations :

  • Core Flexibility: The target compound’s fully aromatic thienopyrimidine core may enhance planar stacking interactions compared to tetrahydro derivatives (e.g., ).
  • Substituent Effects: The 3-methylbutyl group in the target compound likely increases lipophilicity vs. smaller alkyl chains (e.g., methyl in ). Chlorinated aryl groups (e.g., 2,5-dichloro in vs.
  • Linkage Diversity : Acetamide linkages vary between direct attachment (target) and sulfanyl bridges (e.g., ), impacting molecular flexibility and hydrogen-bonding capacity.
Analogues with Related Heterocyclic Cores
Compound Name & Structure Core Structure Substituents & Functional Groups Melting Point (°C) Key Data/Activity (Source)
N-Phenyl-2-(benzothieno[3,2-e]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Benzothieno-triazolo-pyrimidine Sulfanyl linkage, phenylacetamide N/A Synthesized via nucleophilic substitution (68–74% yield) .
N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide Chromeno[2,3-d]pyrimidine 4-methoxyphenyl, sulfanyl linkage, 3-chlorophenyl N/A ZINC ID: 2690232; potential bioactivity inferred from structural similarity .

Key Observations :

  • Sulfanyl vs. Acetamide Linkages : Sulfanyl groups (e.g., ) may enhance metabolic stability compared to direct acetamide linkages.
Analogues with Simple Acetamide Moieties
Compound Name & Structure Core Structure Substituents & Functional Groups Melting Point (°C) Key Data/Activity (Source)
2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide Acetanilide 2,2-dichloro, 2,3-dimethylphenyl N/A Crystallographic data confirms N–H⋯O hydrogen bonding .
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide Acetamide Chloro, 2,3-dimethylphenyl, isopropyl N/A Use: Herbicide (dimethenamid analog) .

Key Observations :

  • Agrochemical Relevance : Simple chloroacetamides (e.g., ) are herbicidal, suggesting the target’s acetamide group may confer similar bioactivity if tested.
  • Crystallinity : Hydrogen-bonding patterns in highlight the role of substituents in solid-state packing, relevant for formulation.

Biological Activity

N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a chloro-substituted phenyl group and a thieno[3,2-d]pyrimidine moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly enzymes and receptors.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈ClN₃O₂S
  • Molecular Weight : 367.87 g/mol

The biological activity of this compound has been investigated through various in vitro and in vivo studies. It is believed to exert its effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as a tyrosinase inhibitor, which is significant for conditions like hyperpigmentation.
  • Antimicrobial Activity : Research suggests that compounds with similar structures exhibit antimicrobial properties. The thieno[3,2-d]pyrimidine core is often associated with antibacterial and antifungal activities.
  • Anticancer Properties : Some derivatives of thieno[3,2-d]pyrimidines have demonstrated cytotoxic effects against various cancer cell lines. This compound's structural features may contribute to its ability to induce apoptosis in cancer cells.

In Vitro Studies

In vitro studies have revealed that this compound exhibits significant biological activity:

  • Tyrosinase Inhibition : The compound was tested against mushroom tyrosinase with an IC₅₀ value indicating strong inhibition compared to standard inhibitors like kojic acid. Such inhibition suggests potential applications in skin lightening agents or treatments for melasma.
CompoundIC₅₀ (µM)Comparison
N-(3-chloro-2-methylphenyl)-...1.1222x stronger than kojic acid
Kojic Acid24.09-

Case Studies

  • Case Study on Tyrosinase Inhibition : A study conducted on B16F10 melanoma cells demonstrated that the compound significantly reduced melanin production without exhibiting cytotoxicity at lower concentrations (≤20 µM) over 72 hours of treatment.
  • Antimicrobial Activity Assessment : A related study evaluated the antimicrobial properties of similar thieno[3,2-d]pyrimidine derivatives and found them effective against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

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